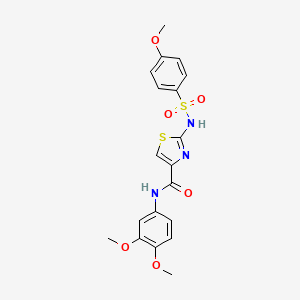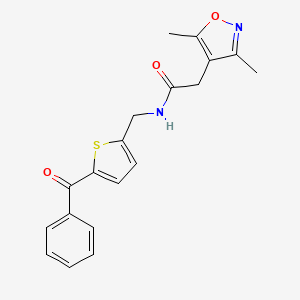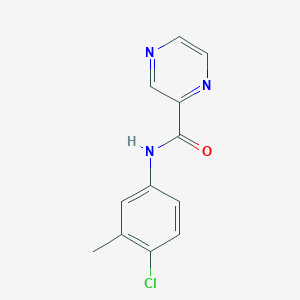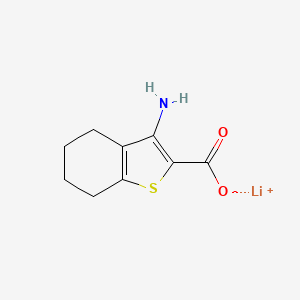![molecular formula C22H24FN3OS B2550529 N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-15-6](/img/structure/B2550529.png)
N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H24FN3OS . Its molecular weight is 397.51 . This product is intended for research use only.
Synthesis Analysis
The synthesis of quinazoline derivatives, which includes the compound , involves various methods . For instance, molecular iodine can catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions . New quinazoline-based compounds are being designed and synthesized as potential drugs .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring system attached to a cycloheptane ring via a spiro linkage . The quinazoline ring is further substituted with a fluorophenyl group and a sulfanyl acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 397.51 . Other specific properties such as density, boiling point, and vapor pressure are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research on derivatives similar to N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide has demonstrated significant anti-monoamine oxidase and antitumor activities. These compounds were synthesized through reactions involving halides and hydrazino derivatives, showcasing their potential in pharmaceutical applications (Markosyan et al., 2015).
Anticancer Activity
- Sulfonamide derivatives, synthesized using key intermediates similar in structure to N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, displayed significant anticancer activity against breast and colon cancer cell lines. This indicates the compound's scaffold could be useful in designing anticancer drugs (Ghorab et al., 2015).
Photocyclization and Spirocyclic Compounds
- Studies on photocyclization reactions of azido-N-phenylacetamides, which share structural motifs with N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, led to the efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. These findings open pathways for synthesizing novel compounds with potential optical and electronic applications (Li et al., 2013).
Metal-free Synthesis of Spiro Derivatives
- The metal-free synthesis of spiro derivatives through four-component domino reactions in water has been explored, demonstrating an environmentally friendly approach to synthesizing complex spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. This research suggests the compound's framework could be utilized in green chemistry for synthesizing spirocyclic compounds (Balamurugan et al., 2011).
Antimicrobial and Voltammetric Applications
- Novel spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes were synthesized and showed significant antimicrobial activity, highlighting the potential of N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide related compounds in antimicrobial drug development (Al-Romaizan, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. It is mentioned that this product is intended for research use only and is not intended for human or veterinary use.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-10-4-6-12-19(17)24-20(27)15-28-21-16-9-3-5-11-18(16)25-22(26-21)13-7-1-2-8-14-22/h3-6,9-12,25H,1-2,7-8,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGYOJYUGCHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)
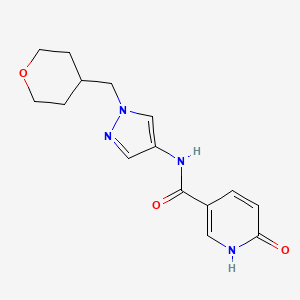
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)
